molecular formula C22H14BrClN2O B4859091 2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide CAS No. 420093-01-2

2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide

Cat. No.: B4859091
CAS No.: 420093-01-2
M. Wt: 437.7 g/mol
InChI Key: GUTFELJOICBGKL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative supplied as a high-purity compound for research purposes. Quinoline-4-carboxamides are a significant class of heterocyclic compounds studied extensively for their diverse biological activities. These compounds are of high interest in medicinal chemistry, particularly in oncology research, where similar analogs have been designed as inhibitors of key enzymatic targets like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and phosphoinositide dependent protein kinase-1 (PDK1) . The structural motif of this compound, featuring a quinoline core substituted with bromophenyl and chlorophenyl groups, is characteristic of molecules capable of interacting with hydrophobic enzyme pockets, potentially leading to the disruption of cellular signaling pathways that drive proliferation in cancer cells . Furthermore, research on related quinoline scaffolds has also indicated potential for inhibiting photosynthetic electron transport (PET) in chloroplasts, suggesting utility in plant biology studies . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClN2O/c23-15-10-8-14(9-11-15)21-13-19(18-6-1-2-7-20(18)26-21)22(27)25-17-5-3-4-16(24)12-17/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTFELJOICBGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366743
Record name 2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420093-01-2
Record name 2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide is a compound within the quinoline family, known for its diverse biological activities. This article explores its biological activity, particularly its antimalarial, anticancer, and antibacterial properties, based on recent research findings.

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent, particularly against Plasmodium falciparum. The compound was identified through a phenotypic screen and exhibited moderate potency with an effective concentration (EC50) of 120 nM against the chloroquine-sensitive strain of P. falciparum (3D7) .

The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite. This novel mechanism represents a significant advancement in antimalarial chemotherapy, especially given the rising resistance to existing treatments .

Efficacy in Animal Models

In vivo studies using the P. berghei mouse model demonstrated that the compound showed excellent oral efficacy, with effective doses (ED90) below 1 mg/kg when administered over four days. The compound also displayed a favorable selectivity index (>100-fold) against human cell lines, indicating its potential for therapeutic use without significant toxicity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The IC50 value was reported at 2.71 μM, indicating potent activity .

The anticancer activity is believed to be linked to cell cycle arrest in the G1 phase, leading to reduced proliferation rates in treated cells. This effect was confirmed through flow cytometric analysis . Additionally, structure-activity relationship (SAR) studies suggest that modifications to the quinoline structure can enhance its potency against cancer cells .

Antibacterial Activity

In addition to its antimalarial and anticancer properties, this compound has shown promising antibacterial activity. It acts as an inhibitor of DNA gyrase, a crucial enzyme for bacterial DNA replication and recombination. This mechanism positions it as a potential candidate for treating bacterial infections resistant to conventional antibiotics .

Summary of Biological Activities

Biological ActivityMechanismKey Findings
Antimalarial Inhibition of PfEF2EC50 = 120 nM; ED90 < 1 mg/kg in P. berghei model
Anticancer Cell cycle arrest (G1 phase)IC50 = 2.71 μM against MCF-7 cells
Antibacterial DNA gyrase inhibitionEffective against resistant bacterial strains

Case Studies and Research Findings

  • Antimalarial Efficacy : A study demonstrated that derivatives of quinoline-4-carboxamide series showed nanomolar potency against late-stage gametocytes of P. falciparum, which are critical for transmission .
  • Cytotoxicity in Cancer : Flow cytometric assessments indicated significant alterations in cell cycle distribution upon treatment with the compound, supporting its potential as an anticancer agent .
  • Antibacterial Properties : The compound's ability to inhibit DNA gyrase positions it as a candidate for further development in combating bacterial infections .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including 2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide, have shown promising antimicrobial properties. Research indicates that quinolines can act as DNA gyrase inhibitors , which are crucial for bacterial DNA replication and recombination .

Case Study: Antibacterial Screening

A study evaluated several quinoline derivatives against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564

Anticancer Properties

The anticancer potential of quinoline derivatives is well-documented, with specific focus on their ability to target cancer cell lines. The compound has been investigated for its efficacy against breast cancer cells.

Case Study: Anticancer Activity

In a study conducted on MDA-MB-231 breast cancer cells, the compound exhibited significant cytotoxic effects. The mechanism of action was linked to the inhibition of the Bcl-2 protein, which plays a critical role in cancer cell survival .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110Bcl-2 inhibition
HCT116 (Colon Cancer)15Induction of apoptosis

Antimalarial Activity

Quinoline derivatives are historically known for their antimalarial properties. Recent studies have highlighted the effectiveness of compounds like this compound against Plasmodium falciparum, the causative agent of malaria.

Case Study: Efficacy Against Malaria

A phenotypic screening identified this compound as a potent inhibitor of P. falciparum with an EC50 value in the low nanomolar range. Further optimization led to improved pharmacokinetic profiles, demonstrating excellent oral efficacy in preclinical models .

ModelED90 (mg/kg)Route of Administration
P. berghei Mouse Model<1Oral

Chemical Reactions Analysis

Key Reaction Steps:

StepReactionConditionsProductSpectral Data
1Pfitzinger reactionIsatin + 4-bromoacetophenone, KOH/EtOH, reflux1 (carboxylic acid)IR: 1708 cm⁻¹ (C=O); ¹H NMR (DMSO-d6): δ 8.95 (d, 1H, quinoline-H)
2Esterification1 + H₂SO₄/EtOH, reflux2 (ethyl ester)IR: 1716 cm⁻¹ (C=O); ¹³C NMR: δ 62.09 (OCH₂CH₃)
3Hydrazide formation2 + NH₂NH₂·H₂O, EtOH, reflux3 (carbohydrazide)IR: 1645 cm⁻¹ (C=O); ¹H NMR: δ 10.02 (s, NH)

N-Arylation and Amide Coupling

The carbohydrazide intermediate (3 ) undergoes nucleophilic substitution with 3-chloroaniline derivatives to form the target carboxamide. This is achieved via condensation with 2-chloro-N-(3-chlorophenyl)acetamide under reflux in acetone with K₂CO₃ .

Representative Reaction:

3 + 2-chloro-N-(3-chlorophenyl)acetamide → Target compound

  • Conditions : Anhydrous K₂CO₃, acetone, 24 h reflux .

  • Characterization :

    • IR: 1660 cm⁻¹ (dual C=O stretches) .

    • ¹H NMR (DMSO-d6): δ 8.27 (d, Ar-H), 4.18–4.27 (s, CH₂), 11.91 (s, NH) .

    • ¹³C NMR: δ 165.30 (amide C=O), 163.28 (quinoline C=O) .

Derivatization via Cyclocondensation

The hydrazide group in 3 enables cyclization reactions. For example:

  • Pyrazole formation : Reaction with malononitrile in DMF/pyridine yields pyrazolyl derivatives .

  • Oxadiazole synthesis : Treatment with CS₂/KOH produces 1,3,4-oxadiazoles, which show enhanced bioactivity .

Anhydride-Mediated Modifications

Reacting 3 with phthalic anhydride or maleic anhydride in dioxane/AcOH yields isoindole-1,3-dione or maleamide derivatives, respectively . These reactions highlight the versatility of the hydrazide intermediate for generating diverse heterocycles.

Antimicrobial and Anticancer Activity

Derivatives of 2-(4-bromophenyl)quinoline-4-carboxamide exhibit notable biological profiles:

CompoundActivityDataSource
6a (N-aryl acetamide)AntimicrobialMIC: 8 µg/mL against S. aureus
6i (oxadiazole hybrid)AnticancerIC₅₀: 3.39 μM (MCF-7)

Structural Confirmation Techniques

  • IR Spectroscopy : Disappearance of NH₂ peaks (3263 cm⁻¹) confirms hydrazide conversion .

  • ¹³C NMR : Signals at δ 160–168 ppm verify amide/quinoline carbonyl groups .

  • Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ = 461.2 for C₂₂H₁₄BrClN₂O) .

Comparison with Similar Compounds

Research Findings and Characterization

Computational Insights
  • Molecular Modeling : Chem3D Pro 12.0.2 () predicts fragmentation patterns and atomic charges, aiding in structural elucidation.
  • Nitrogen Rule Compliance : Odd-electron molecular ions confirm nitrogen count (e.g., EI-MS of N-(3-chlorophenyl)hydrazinecarbothioamides in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide, and how can purity be ensured?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing bromophenyl and chlorophenyl groups to the quinoline core. Post-synthetic purification via column chromatography followed by recrystallization in ethanol can improve purity. Confirm purity using HPLC (>95%) and structural integrity via 1^1H/13^13C NMR .
  • Key Challenges : Minimize byproducts like dehalogenated intermediates by optimizing reaction temperature (80–100°C) and ligand selection (e.g., SPhos for bromophenyl coupling) .

Q. How can the compound’s structural and electronic properties be characterized for research reproducibility?

  • Methodology :

  • X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between quinoline and aryl substituents) using single-crystal diffraction .
  • Spectroscopy : Assign IR peaks for amide C=O (~1650–1680 cm1^{-1}) and quinoline C=N (~1570 cm1^{-1}) .
  • Computational analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodology : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence-based assays (IC50_{50} determination) . Validate cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, comparing results with structurally similar quinoline derivatives (e.g., 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the phenyl rings. Assess impact on bioactivity using dose-response curves .
  • Docking studies : Model interactions with target proteins (e.g., tubulin) using AutoDock Vina to correlate binding affinity (ΔG) with experimental IC50_{50} values .

Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC50_{50} values)?

  • Methodology :

  • Orthogonal assays : Confirm kinase inhibition via both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
  • Metabolic stability testing : Use liver microsomes to assess if metabolite interference (e.g., demethylation) alters activity .
  • Data normalization : Compare results against standardized controls (e.g., staurosporine for kinase inhibition) to mitigate batch variability .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for translational research?

  • Methodology :

  • Animal models : Administer the compound (10–50 mg/kg) in xenograft mice to monitor tumor regression and toxicity .
  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution, optimizing formulations (e.g., PEGylation) for bioavailability .

Q. What advanced analytical techniques validate synthetic intermediates and degradation products?

  • Methodology :

  • LC-HRMS : Identify trace impurities (e.g., dehalogenated byproducts) with mass accuracy <5 ppm .
  • Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) and profile degradation via UPLC-PDA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide
Reactant of Route 2
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2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide

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